3-(Methoxymethyl)-4-methylpyrrolidine 3-(Methoxymethyl)-4-methylpyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17409047
InChI: InChI=1S/C7H15NO/c1-6-3-8-4-7(6)5-9-2/h6-8H,3-5H2,1-2H3
SMILES:
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol

3-(Methoxymethyl)-4-methylpyrrolidine

CAS No.:

Cat. No.: VC17409047

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

3-(Methoxymethyl)-4-methylpyrrolidine -

Specification

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
IUPAC Name 3-(methoxymethyl)-4-methylpyrrolidine
Standard InChI InChI=1S/C7H15NO/c1-6-3-8-4-7(6)5-9-2/h6-8H,3-5H2,1-2H3
Standard InChI Key ABYWCRRRPFRFQD-UHFFFAOYSA-N
Canonical SMILES CC1CNCC1COC

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

3-(Methoxymethyl)-4-methylpyrrolidine (CAS: 2097937-33-0) is typically encountered as its hydrochloride salt, with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol . The compound’s structure consists of a pyrrolidine ring substituted with a methoxymethyl group (-CH₂OCH₃) at position 3 and a methyl group (-CH₃) at position 4 (Figure 1). The presence of these substituents introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₇H₁₆ClNO
Molecular weight165.66 g/mol
Purity≥95%
FormHydrochloride salt

Synthesis and Manufacturing

Synthetic Routes

  • Ring Formation: Constructing the pyrrolidine backbone via cyclization of a linear amine precursor.

  • Substituent Introduction:

    • Methoxymethylation: Reaction of the pyrrolidine intermediate with methoxymethyl chloride under basic conditions.

    • Methylation: Introduction of the methyl group at position 4 using methylating agents like methyl iodide.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Challenges in Production

Commercial production of this compound has been discontinued, as indicated by supplier catalogs . Challenges include:

  • Regioselectivity: Ensuring precise substitution at the 3- and 4-positions.

  • Purification: Separating stereoisomers or byproducts generated during synthesis.

Applications in Organic Chemistry

Catalytic Uses

While direct evidence for 3-(methoxymethyl)-4-methylpyrrolidine’s catalytic activity is lacking, structurally related compounds like (S)-(+)-2-(Methoxymethyl)pyrrolidine serve as organocatalysts in asymmetric aldol reactions . The methoxymethyl group enhances solubility and modulates electron density at the nitrogen center, facilitating enantioselective transformations.

Pharmaceutical Intermediates

Pyrrolidine derivatives are pivotal in drug discovery. For instance:

  • Lisinopril, a hypertension drug, incorporates a pyrrolidine ring .

  • Planar chiral phosphaferrocenophanes, synthesized using methoxymethyl-pyrrolidine derivatives, have applications in materials science .

PrecautionGuideline
StorageFlammable liquids cabinet
Personal protective gearGloves, eyeshields, respirator
VentilationUse in fume hood

Environmental Impact

The compound’s WGK 3 classification indicates severe aquatic toxicity . Proper disposal protocols are essential to mitigate environmental risks.

Future Research Directions

Expanding Synthetic Utility

  • Asymmetric Catalysis: Investigating enantioselective reactions using chiral variants of this compound.

  • Polymer Chemistry: Exploring its use in synthesizing conductive or biodegradable polymers.

Biological Activity Screening

Despite limited data, the structural similarity to bioactive pyrrolidines warrants studies on:

  • Antimicrobial Properties: Testing against drug-resistant pathogens.

  • Enzyme Inhibition: Targeting proteases or kinases involved in diseases.

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